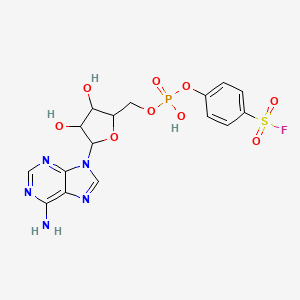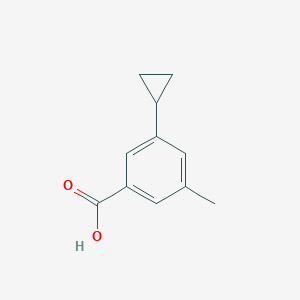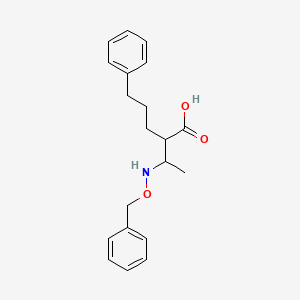![molecular formula C18H23N B12068351 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a tert-butyl group attached to a biphenyl structure, which is further connected to an ethanamine moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The initial step involves the coupling of 4-tert-butylphenylboronic acid with a halogenated biphenyl compound using a palladium-catalyzed Suzuki coupling reaction.
Reduction and Amination: The resulting biphenyl intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, typically using hydrogen gas and palladium catalysts, convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Halogenating agents, alkoxides, appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated products.
Applications De Recherche Scientifique
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine finds applications in various fields:
Mécanisme D'action
The mechanism of action of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Shares a similar biphenyl structure but contains an oxadiazole ring instead of an ethanamine moiety.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but lacks the biphenyl and ethanamine components.
Phenol, p-tert-butyl-: Features the tert-butylphenyl group attached to a phenol instead of a biphenyl and ethanamine.
Uniqueness
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is unique due to its combination of a tert-butyl-substituted biphenyl structure with an ethanamine group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H23N |
|---|---|
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
2-[3-(4-tert-butylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17-9-7-15(8-10-17)16-6-4-5-14(13-16)11-12-19/h4-10,13H,11-12,19H2,1-3H3 |
Clé InChI |
PQRSUBNKALFKCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)


![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)








